2,3,5-Tri-O-benzoyl-1-O-(P-nitrobenzoyl)-D-ribofuranose

Description

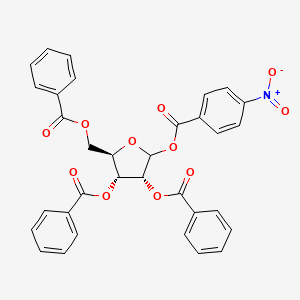

2,3,5-Tri-O-benzoyl-1-O-(p-nitrobenzoyl)-D-ribofuranose is a heavily protected ribofuranose derivative widely used in carbohydrate chemistry for synthesizing nucleosides and glycosides. Its structure features three benzoyl (Bz) groups at the 2-, 3-, and 5-positions and a p-nitrobenzoyl (pNBz) group at the 1-position. The electron-withdrawing nitro group enhances the reactivity of the 1-O-acyl group, making it a superior leaving group in glycosylation reactions compared to standard benzoyl or acetyl derivatives . This compound is pivotal in preparing ribofuranosyl halides (e.g., chlorides or bromides), which are intermediates in antiviral and anticancer nucleoside analogs .

Properties

IUPAC Name |

[(3R,4R,5R)-3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H25NO11/c35-29(21-10-4-1-5-11-21)41-20-26-27(43-30(36)22-12-6-2-7-13-22)28(44-31(37)23-14-8-3-9-15-23)33(42-26)45-32(38)24-16-18-25(19-17-24)34(39)40/h1-19,26-28,33H,20H2/t26-,27-,28-,33?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXKGYOPMYGQGF-ZZXCWJHESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H](C(O2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H25NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Tri-O-benzoyl-1-O-(P-nitrobenzoyl)-D-ribofuranose typically involves the protection of the hydroxyl groups of D-ribofuranose followed by selective benzoylation and nitrobenzoylation. The general steps are as follows:

Protection of Hydroxyl Groups: The hydroxyl groups of D-ribofuranose are protected using a suitable protecting group, such as acetyl or benzyl groups.

Selective Benzoylation: The protected D-ribofuranose is then subjected to benzoylation using benzoyl chloride in the presence of a base like pyridine. This step introduces benzoyl groups at the 2, 3, and 5 positions.

Selective Nitrobenzoylation: The remaining hydroxyl group at the 1 position is then selectively nitrobenzoylated using p-nitrobenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Tri-O-benzoyl-1-O-(P-nitrobenzoyl)-D-ribofuranose can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to remove the benzoyl and nitrobenzoyl groups, yielding D-ribofuranose.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The benzoyl and nitrobenzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used for hydrolysis.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Hydrolysis: D-ribofuranose

Reduction: 2,3,5-Tri-O-benzoyl-1-O-(P-aminobenzoyl)-D-ribofuranose

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Nucleoside Analogues

One of the primary applications of 2,3,5-Tri-O-benzoyl-1-O-(P-nitrobenzoyl)-D-ribofuranose is its role as a precursor in the synthesis of nucleoside analogs. These analogs are vital in developing antiviral and anticancer drugs. For instance:

- Clofarabine : A nucleoside analogue used in treating acute lymphoblastic leukemia.

- Azacitidine : An important drug for treating myelodysplastic syndromes and acute myeloid leukemia.

The ability to modify the ribofuranose structure allows chemists to create various nucleoside derivatives that can interact with biological targets more effectively than natural nucleosides.

Antiviral and Antitumor Research

Research indicates that compounds derived from this compound exhibit significant antiviral and antitumor activities. The structural modifications enable these compounds to interfere with nucleic acid synthesis in pathogens or cancer cells, providing a means to combat these diseases effectively.

Case Study 1: Synthesis of Clofarabine

A study demonstrated the successful synthesis of Clofarabine from this compound through a multi-step reaction involving selective deprotection and further functionalization. The resulting Clofarabine showed enhanced efficacy against specific leukemia cell lines compared to its predecessors.

Case Study 2: Antitumor Activity Evaluation

Another research project evaluated the antitumor properties of various nucleoside analogs synthesized from this compound. The study found that certain derivatives exhibited potent cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications in oncology.

Summary Table of Applications

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Nucleoside Synthesis | Clofarabine, Azacitidine | Key intermediates for drug development |

| Antiviral Research | Development of antiviral agents | Effective against viral replication |

| Antitumor Research | Synthesis of anticancer compounds | Potential for new cancer therapies |

Mechanism of Action

The mechanism of action of 2,3,5-Tri-O-benzoyl-1-O-(P-nitrobenzoyl)-D-ribofuranose depends on its specific application. In general, the compound can interact with biological molecules through its benzoyl and nitrobenzoyl groups, which can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. These interactions can alter the properties and functions of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

2,3,5-Tri-O-benzoyl-D-ribofuranose Derivatives

- Reactivity in Glycosylation: The absence of the p-nitrobenzoyl group in standard tri-O-benzoyl derivatives reduces their utility in generating reactive glycosyl donors. For example, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose undergoes photobromination to yield 4-bromide derivatives, whereas the p-nitrobenzoyl analog shows distinct reactivity, favoring nucleophilic substitution at the anomeric center due to the nitro group’s electron-withdrawing effects .

- Synthetic Efficiency: The p-nitrobenzoyl derivative simplifies the synthesis of ribofuranosyl halides. In contrast, tri-O-benzoyl derivatives require additional steps or harsher conditions to activate the anomeric position .

2,3,5-Tri-O-benzyl-D-ribofuranose

- Protecting Group Stability : Benzyl (Bn) groups are ethers, stable under acidic and basic conditions, whereas benzoyl esters are more labile under basic or nucleophilic conditions. This makes tri-O-benzyl derivatives preferable for multi-step syntheses requiring orthogonal deprotection .

- The lack of electron-withdrawing groups in benzyl-protected derivatives also reduces anomeric leaving group ability, limiting their use in glycosylations .

1,2,3-Tri-O-benzoyl-5-O-(phenoxyacetyl)-β-D-ribofuranose

- Regioselectivity: The phenoxyacetyl group at the 5-position introduces steric and electronic differences, complicating regioselective deprotection compared to the uniformly benzoylated p-nitrobenzoyl derivative. This impacts the synthesis of oligonucleotides, where precise control over protecting groups is critical .

- Commercial Viability: The p-nitrobenzoyl derivative benefits from commercially available precursors, whereas phenoxyacetyl-containing analogs require custom synthesis, increasing cost and complexity .

4-Thio Analogs (e.g., 2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose)

- Electronic and Conformational Changes: Replacing the ring oxygen with sulfur alters the ribose ring’s electronic properties and conformation. Thio-sugars exhibit enhanced nucleophilicity at the anomeric center and improved metabolic stability, making them valuable in prodrug design .

- Biological Activity: Thio derivatives often show distinct biological profiles. For example, 4-thioribofuranose analogs may exhibit altered antiviral activity compared to oxygen-containing counterparts .

Tri-O-(p-nitrobenzoyl) Derivatives (e.g., Tri-O-(p-nitrobenzoyl)-β-D-ribofuranose)

- Enhanced Reactivity: Full p-nitrobenzoylation amplifies the electron-withdrawing effects, further activating the anomeric position. However, over-activation can lead to side reactions, such as premature hydrolysis or undesired substitutions .

- Crystallinity and Stability: Nitro-substituted benzoyl groups improve crystallinity, aiding purification, but may reduce solubility in non-polar solvents compared to standard benzoyl derivatives .

Comparative Data Table

*Estimated based on analogous 4-thio derivative (). †From .

Biological Activity

2,3,5-Tri-O-benzoyl-1-O-(P-nitrobenzoyl)-D-ribofuranose is a synthetic derivative of ribofuranose, a sugar component found in nucleic acids. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its structural modifications enhance its reactivity and utility in various biochemical applications, including the synthesis of oligosaccharides and polysaccharides.

The compound features multiple benzoyl groups that increase its lipophilicity, potentially affecting its biological interactions. The nitrobenzoyl moiety is particularly significant for its role in biological activity modulation.

| Property | Value |

|---|---|

| Chemical Formula | C₂₁H₁₉N₁O₅ |

| Molecular Weight | 365.38 g/mol |

| CAS Number | 108392-15-0 |

| Melting Point | Not specified |

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Several studies have explored the antimicrobial properties of related compounds. The presence of the nitro group is often linked to increased antimicrobial efficacy. For instance, derivatives with similar structures have demonstrated effectiveness against a range of bacteria and fungi.

Cytotoxicity

The compound's cytotoxic effects have been assessed in vitro. Related benzoylated sugars have shown potential as cytotoxic agents against cancer cell lines. The mechanism may involve interference with cellular metabolism or induction of apoptosis.

Enzyme Inhibition

Oligosaccharides and their derivatives can serve as enzyme inhibitors. The structural characteristics of this compound may allow it to inhibit specific glycosidases or other enzymes involved in carbohydrate metabolism.

Case Studies

- Antimicrobial Efficacy : A study on structurally similar compounds showed that derivatives with nitrobenzoyl groups exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable antimicrobial properties .

- Cytotoxicity Assessment : In a comparative study involving various sugar derivatives, compounds similar to this compound were tested against human cancer cell lines (e.g., HeLa cells). Results indicated a dose-dependent increase in cytotoxicity, with IC50 values ranging from 10 to 50 µM .

- Enzyme Inhibition Studies : Research involving glycosidase inhibition highlighted that certain benzoylated sugars could effectively inhibit α-glucosidase activity. The implications suggest that this compound might similarly modulate enzyme activity relevant to metabolic disorders .

Q & A

Q. What are the established synthetic routes for 2,3,5-Tri-O-benzoyl-1-O-(P-nitrobenzoyl)-D-ribofuranose, and how do reaction conditions influence regioselectivity?

The compound is synthesized via sequential benzoylation and nitrobenzoylation of D-ribofuranose. A common approach involves protecting hydroxyl groups with benzoyl chloride in pyridine, followed by selective introduction of the p-nitrobenzoyl group at the anomeric position. However, benzoylation under basic conditions (e.g., pyridine) can lead to acyl migration or rearrangement, as observed in similar ribofuranose derivatives . For example, 1,3,5-tri-O-benzoyl-α-D-ribofuranose rearranges to 2,3,5-tri-O-benzoyl-D-ribofuranose under basic conditions . Methodological optimization includes:

Q. Which spectroscopic techniques are critical for characterizing benzoylated ribofuranose derivatives, and how are spectral data interpreted?

Key techniques include:

- NMR :

- ¹H NMR : Benzoyl groups appear as aromatic protons (δ 7.3–8.1 ppm). The anomeric proton (C1) shows coupling constants (J₁,₂) to confirm α/β configuration.

- ¹³C NMR : Benzoyl carbonyls resonate at δ 165–170 ppm .

Q. How does the stability of benzoylated ribofuranose derivatives impact storage and handling in synthetic workflows?

- Hydrolysis susceptibility : Benzoyl esters are more stable than acetyl groups but can hydrolyze under strongly acidic/basic conditions. Storage at 2–8°C in anhydrous environments is recommended .

- Light sensitivity : Nitrobenzoyl groups may degrade under UV light; amber glassware is advised.

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the benzoylation of ribofuranose derivatives?

Regioselectivity is influenced by steric and electronic factors. Advanced methods include:

- Protecting group tuning : Temporary groups (e.g., silyl ethers) to block specific hydroxyls .

- Catalytic control : Titanium tetrachloride (TiCl₄) or Lewis acids to direct acylation to less hindered positions .

- Computational modeling : Reaction path searches using quantum chemical calculations to predict energy barriers and transition states .

Q. How can computational chemistry optimize the synthesis of this compound?

The ICReDD framework combines quantum mechanics (QM) and informatics to design reactions:

Q. What are the applications of this compound in nucleoside analog synthesis, and how do structural modifications influence bioactivity?

The compound serves as a key intermediate for antiviral/anticancer nucleosides (e.g., Clofarabine, Remdesivir) . Methodological considerations:

Q. How can factorial design improve the scalability of benzoylated ribofuranose synthesis?

Factorial experiments systematically test variables (e.g., temperature, reagent stoichiometry, reaction time):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.